4-Aminobenzyl alcohol
Overview
Description
4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. It is also used as an intermediate in organic synthesis and pharmaceutical products . It can be used as a biochemical reagent, a biological material, or an organic compound for life science-related research .
Synthesis Analysis
The synthesis of this compound involves the use of a ruthenium complex, potassium methoxide, tetrahydrofuran, and ester compounds. The reaction vessel is filled with hydrogen and stirred at room temperature for 16 to 24 hours. After slowly releasing excess hydrogen, the reaction solution is depressurized to remove the solvent, and the residue is purified by a short column of silica gel to obtain an alcohol compound .Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .Chemical Reactions Analysis
This compound is used as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . It can also be used as a starting material to synthesize hydrogelators for drug delivery applications .Physical and Chemical Properties Analysis
This compound has a molecular weight of 123.15 . It has a melting point of 60-65°C and a boiling point of 284.8±15.0°C at 760 mmHg . It has a density of 1.2±0.1 g/cm3 . It is soluble in alcohol, ether, and benzene, and partially soluble in water .Scientific Research Applications
Synthesis Techniques : 4-Aminobenzyl alcohol has been synthesized using ultrasonic phase transfer catalytic methods, showing an overall yield of 64.8%. This method involves nitration, hydrolyzation under ultrasonic irradiation, and catalytic transfer hydrogenation (Zhong, 2011).
Biological Effects : Research has indicated that aminobenzyl alcohols can induce morphological transformations in Syrian hamster embryo cells. Two aminobenzyl alcohols studied showed dose-dependent increases in cell transformation (S. Mikalsen, 1990).
Chemical Reactions and Synthesis : this compound is used in oxidative coupling and cyclization with secondary alcohols to produce quinolines, a significant compound in chemical synthesis (C. Cho et al., 2003).
Crystal Structure Analysis : The X-ray structure of this compound was analyzed, revealing a "herringbone" structure with stacks of hydrogen-bonded molecules (R. Aitken et al., 2018).
Oxidation Studies : Research on the process of liquid-phase selective oxidation of 4-aminotoluene with ozone has developed the technology for producing this compound and 4-aminobenzaldehyde (A. Galstyan et al., 2018).
Pharmaceutical Synthesis : this compound is used in a metal-catalyzed tandem synthesis of 1,4-benzodiazepines, a class of drugs primarily used for treating anxiety, by combining 2-aminobenzyl alcohols and 1,2-amino alcohols (V. R. Jumde et al., 2015).
Protection of Hydroxyl Functions : The 4-nitrobenzyl group, which can be reduced to the 4-aminobenzyl group, is utilized for the protection of hydroxyl functions in chemical synthesis (Koichi Kukase et al., 1990).
Vibrational Spectra Analysis : A study on the vibrational spectra and assignments of 3-aminobenzyl alcohol, closely related to this compound, was conducted using ab initio Hartree-Fock and density functional methods (N. Sundaraganesan et al., 2008).
Photoreduction Processes : The role of surface energetics of electrons in the photoreduction of 4-nitrobenzaldehyde on TiO2 to this compound was explored, highlighting the importance of controlling photogenerated charge for achieving chemoselective reductions (A. Molinari et al., 2014).
Mechanism of Action
Target of Action
4-Aminobenzyl alcohol is an organic compound that is used as a starting material to synthesize other organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It can also act as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . These interactions result in changes to the structure and properties of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a starting material, it can be used to synthesize hydrogelators for drug delivery applications . This suggests that it may play a role in drug delivery pathways, although the specific effects would depend on the properties of the resulting hydrogelators.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, suggesting that these factors could affect its stability . Moreover, the compound’s reactions with its targets would likely be influenced by conditions such as temperature and pH.
Safety and Hazards
Future Directions
4-Aminobenzyl alcohol is a versatile compound that can be used in various applications, including the synthesis of other organic compounds, pharmaceutical products, and drug delivery systems . Its unique properties make it a valuable resource in the field of organic synthesis and pharmaceutical research.
Biochemical Analysis
Biochemical Properties
4-Aminobenzyl alcohol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of various compounds, including 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester, cross-azo compounds, and cathepsin B cleavable dipeptide linker . These interactions suggest that this compound may interact with a variety of enzymes and proteins, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules and potentially influence gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable, but air and light sensitive
Properties
IUPAC Name |
(4-aminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKGIPZJYUNAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211353 | |
Record name | 4-Aminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-04-1 | |
Record name | 4-Aminobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.